2-Amino-4-cyclopropylthiazole-5-carbonitrile
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Overview
Description
2-Amino-4-cyclopropylthiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a thioamide and a nitrile compound under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropylthiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
2-Amino-4-cyclopropylthiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog without the cyclopropyl and nitrile groups, known for its antimicrobial properties.
2-Amino-4-methylthiazole: Contains a methyl group instead of a cyclopropyl group, used in various medicinal chemistry applications.
2-Amino-4-phenylthiazole: Features a phenyl group, explored for its anticancer and anti-inflammatory activities.
Uniqueness
2-Amino-4-cyclopropylthiazole-5-carbonitrile stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic profile, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H7N3S/c8-3-5-6(4-1-2-4)10-7(9)11-5/h4H,1-2H2,(H2,9,10) |
InChI Key |
BSHQTNDBCYESPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)C#N |
Origin of Product |
United States |
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